molecular formula C27H44O3 B12424614 27-Hydroxy-7-keto Cholesterol-d4

27-Hydroxy-7-keto Cholesterol-d4

Cat. No.: B12424614
M. Wt: 420.7 g/mol
InChI Key: LFNAJBFFWWMSEW-AHVXBVAZSA-N
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Description

Overview of Cholesterol Oxidation Products (Oxysterols) in Biological Systems

Oxysterols are 27-carbon molecules derived from cholesterol through oxidation by enzymatic or non-enzymatic pathways. researchgate.netresearchgate.net This oxidation can occur on the sterol nucleus or the side chain, resulting in the addition of hydroxyl, keto, epoxy, or hydroperoxy groups. nih.govresearchgate.net This structural modification dramatically alters the physicochemical properties of the molecule, making oxysterols more polar and mobile than cholesterol, allowing them to traverse cellular membranes more readily. nih.govjci.org

Oxysterols can be formed within the body (endogenously) or introduced from external sources (exogenously).

Endogenous Formation:

Enzymatic Oxidation: This is a highly regulated process primarily carried out by cytochrome P450 (CYP) enzymes. researchgate.netresearchgate.net For instance, the quantitatively most important pathway for bile acid synthesis begins with the 7α-hydroxylation of cholesterol by CYP7A1. ahajournals.org Other key enzymes include CYP27A1, responsible for producing 27-hydroxycholesterol (B1664032) (27-HC), and CYP46A1, which generates 24S-hydroxycholesterol in the brain. researchgate.netresearchgate.net

Non-enzymatic Oxidation (Autoxidation): This process involves the reaction of cholesterol with reactive oxygen species (ROS), such as free radicals. nih.govnih.gov Autoxidation is less specific than enzymatic oxidation and can lead to a variety of oxysterols, including 7-ketocholesterol (B24107) (7-KC) and 7β-hydroxycholesterol. nih.govnih.gov

Exogenous Sources:

Oxysterols are present in cholesterol-rich foods, and their levels can increase significantly during processing, cooking (especially at high temperatures like frying), and storage. nih.govcreative-proteomics.com Animal products and processed foods are common dietary sources of oxysterols. creative-proteomics.com

Oxysterols are broadly classified based on the position of the oxygen-containing functional group. This structural variation dictates their biological activity and metabolic fate.

Ring-Modified Oxysterols: These have an additional functional group on the steroid nucleus. Examples include:

7α-hydroxycholesterol: A key intermediate in the classic pathway of bile acid synthesis. ahajournals.org

7-ketocholesterol (7-KC): A major product of cholesterol autoxidation, often used as a marker of oxidative stress. nih.govnih.gov

4β-hydroxycholesterol: Formed by the action of CYP3A4 on cholesterol. ahajournals.org

Side-Chain-Modified Oxysterols: These have an additional functional group on the isooctyl side chain. Examples include:

27-hydroxycholesterol (27-HC): The most abundant oxysterol in human circulation, playing a crucial role in reverse cholesterol transport. creative-proteomics.comnih.gov

24S-hydroxycholesterol: Primarily produced in the brain and involved in cholesterol elimination from this organ. creative-proteomics.com

25-hydroxycholesterol (B127956): A potent regulator of cholesterol biosynthesis. creative-proteomics.com

Doubly Oxidized Oxysterols: Some oxysterols can have modifications on both the ring and the side chain, such as 7α,25-dihydroxycholesterol. wikipedia.org

Significance of 27-Hydroxy-7-keto Cholesterol as a Specific Oxysterol

27-Hydroxy-7-keto Cholesterol, also known as 7-keto-27-hydroxycholesterol, is a doubly oxidized oxysterol that has garnered significant interest in the scientific community. wikipedia.orgbioscience.co.uk

The discovery of 27-Hydroxy-7-keto Cholesterol is intertwined with the individual identification of its precursors, 27-hydroxycholesterol and 7-ketocholesterol. 7-ketocholesterol was first identified in oxidized low-density lipoproteins (LDL) and atherosclerotic plaques. bioscientifica.com 27-hydroxycholesterol was identified as a major circulating oxysterol. wikipedia.org The formation of 27-Hydroxy-7-keto Cholesterol is a result of the further oxidation of these precursors. For instance, 7-ketocholesterol can be converted to 27-hydroxy-7-ketocholesterol by the enzyme CYP27A1. bioscientifica.comaston.ac.uk

The study of 27-Hydroxy-7-keto Cholesterol is crucial for understanding the complex interplay between different oxysterols and their metabolic pathways. While its precursors, 27-HC and 7-KC, have been extensively studied for their roles in cholesterol homeostasis, inflammation, and cell signaling, the specific functions of 27-Hydroxy-7-keto Cholesterol are an active area of investigation. nih.govnih.govnih.gov Its presence indicates the concurrent activity of both enzymatic and non-enzymatic oxidative pathways, potentially serving as a biomarker for specific pathological conditions where both processes are heightened. nih.govbioscientifica.com

Role of Deuterated Standards in Oxysterol Research

The accurate quantification of oxysterols in biological matrices is challenging due to their low concentrations and the complexity of the samples. nih.govnih.gov This is where deuterated internal standards, such as 27-Hydroxy-7-keto Cholesterol-d4, become invaluable.

Deuterated standards are stable isotope-labeled analogues of the analyte of interest. clearsynth.comresearchgate.net In mass spectrometry-based analytical methods, these standards are added to a sample at a known concentration at the beginning of the sample preparation process. aptochem.comnih.gov

The key advantages of using deuterated internal standards include:

Correction for Sample Loss: They account for any loss of the analyte during extraction and sample preparation, as the deuterated standard behaves chemically and physically identically to the non-labeled analyte. aptochem.com

Compensation for Matrix Effects: Complex biological samples can contain substances that interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, it allows for accurate correction of these interferences. clearsynth.com

Improved Accuracy and Precision: By normalizing the signal of the analyte to the signal of the deuterated standard, researchers can achieve highly accurate and reproducible quantitative results. clearsynth.comlcms.cz

Specifically, this compound is used as an internal standard for the quantification of endogenous 27-Hydroxy-7-keto Cholesterol in various biological samples, such as plasma, tissues, and cells, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comnih.gov This enables researchers to precisely measure the levels of this specific oxysterol and investigate its role in health and disease.

Interactive Data Tables

Table 1: Key Oxysterols and their Formation Pathways

OxysterolFormation PathwayKey Enzyme (if applicable)
7α-hydroxycholesterolEnzymaticCYP7A1
7-ketocholesterolNon-enzymatic (Autoxidation)N/A
27-hydroxycholesterolEnzymaticCYP27A1
24S-hydroxycholesterolEnzymaticCYP46A1
25-hydroxycholesterolEnzymaticCH25H
4β-hydroxycholesterolEnzymaticCYP3A4
27-Hydroxy-7-keto CholesterolEnzymatic (from 7-KC)CYP27A1

Table 2: Properties of this compound

PropertyValue
Chemical FormulaC₂₇H₄₀D₄O₃
Molecular Weight420.66 g/mol
CAS Number (Unlabelled)148988-28-7
Common Synonyms(3β)-3,26-Dihydroxycholest-5-en-7-one-d4
Primary ApplicationInternal standard for mass spectrometry

Rationale for Utilizing this compound in Quantitative Analysis

The accurate measurement of oxysterols in biological matrices like plasma, tissues, and cells is a significant analytical challenge due to their low physiological concentrations and their complex chemical environment. The gold standard method for the quantification of these compounds is isotope dilution mass spectrometry (ID-MS), typically coupled with either gas chromatography (GC) or liquid chromatography (LC). nih.govoup.com The use of a stable isotope-labeled internal standard, such as this compound, is fundamental to the success of this technique.

The rationale for its use is multifaceted:

Chemical and Physical Similarity: As a deuterated analog, this compound exhibits nearly identical chemical and physical properties (e.g., solubility, extraction efficiency, and chromatographic retention time) to its non-labeled, endogenous counterpart.

Correction for Analyte Loss: During the multi-step process of sample preparation, which includes extraction and purification, some of the target analyte is inevitably lost. By adding a known amount of the deuterated standard at the very beginning of the procedure, any loss of the endogenous compound is mirrored by a proportional loss of the standard.

Compensation for Matrix Effects: In mass spectrometry, other molecules in the sample can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. nih.gov Because the deuterated standard co-elutes with the native analyte and behaves identically in the ion source, it experiences the same matrix effects, allowing for accurate correction. nih.gov

Mass-Based Distinction: Despite their chemical similarity, the deuterated standard is easily distinguished from the endogenous compound by the mass spectrometer due to its higher mass (an increase of four Daltons from the four deuterium (B1214612) atoms). This allows for simultaneous but distinct measurement of both compounds.

The implementation of this compound as an internal standard significantly enhances the accuracy, precision, and reproducibility of quantitative methods, making it possible to obtain reliable data on the levels of 27-hydroxy-7-ketocholesterol in various biological and clinical samples. nih.govaston.ac.uk

Applications of Stable Isotope Tracers in Metabolic Pathway Elucidation

Beyond simple quantification, stable isotope-labeled compounds like this compound are powerful tools for elucidating metabolic pathways. In these "tracer" studies, a labeled compound is introduced into a biological system (e.g., cell culture or an animal model), and its metabolic fate is tracked over time.

By using mass spectrometry to detect the appearance of the isotopic label in other molecules, researchers can definitively map metabolic conversions. For instance, a study could use deuterated 7-ketocholesterol to trace its conversion to 27-hydroxy-7-ketocholesterol-d4, providing direct evidence of the metabolic pathway and the activity of the CYP27A1 enzyme. nih.gov

Research findings from studies utilizing stable isotope dilution mass spectrometry for oxysterol analysis are detailed in the table below.

Research AreaKey FindingSignificanceReference(s)
Diabetes A study comparing plasma oxysterol levels in healthy individuals and patients with type 1 and type 2 diabetes utilized a liquid chromatography-mass spectrometry (LC-MS/MS) method with deuterated oxysterol internal standards.Demonstrated alterations in oxysterol profiles, including 7-KC, in diabetic patients, highlighting the utility of isotope dilution methods in clinical research. unito.it
Neurodegeneration In subjects with multiple sclerosis (MS), stable isotope dilution LC-MS analysis revealed a decrease in enzymatically produced oxysterols like 27-HC and an increase in 7-KC in progressive MS, suggesting altered cholesterol metabolism.Points to oxysterols as potential biomarkers for neurodegenerative processes and disease progression. unito.it
Cerebrotendinous Xanthomatosis (CTX) An LC-MS/MS method was developed using keto-derivatization and isotope dilution to quantify oxysterols and bile acid precursors in the plasma of CTX patients.Provided a sensitive biochemical test with diagnostic value for this rare genetic disorder affecting cholesterol metabolism. unito.it
Mitochondrial Metabolism A robust LC-MS/MS method was developed to quantify oxysterols in isolated mitochondria from tissues and cells, showing that mice on a high-fat diet had lower levels of 7-keto-oxysterols in brain tissue.Enabled the study of subcellular oxysterol metabolism, revealing tissue- and cell-lineage-specific profiles and the impact of diet. nih.govaston.ac.uk
Table 2: Research Findings Using Stable Isotope Dilution Mass Spectrometry for Oxysterol Analysis.

These applications underscore the indispensable role of stable isotope tracers in modern biomedical research. They provide unambiguous insights into the dynamics of metabolism, helping to unravel the complex roles of oxysterols in health and disease.

An article focusing on the chemical compound "this compound" cannot be generated based on the search results. The search results primarily discuss the effects of 7-ketocholesterol (7-KC) and to a lesser extent, other oxysterols like 27-hydroxycholesterol (27-HC). There is no specific information available regarding the deuterated form, "this compound".

The provided outline focuses on the cellular and molecular mechanisms of action, including the induction of oxidative stress, cellular toxicity, and organelle dysfunction. While there is extensive research on these aspects for 7-ketocholesterol, this information cannot be directly attributed to its deuterated analog without specific studies on that compound. Deuterium labeling can sometimes alter the metabolic fate and biological activity of a molecule.

Therefore, generating a scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound" is not possible with the current search results. Any attempt to do so would involve unsupported extrapolation of data from a different, non-deuterated compound, which would be scientifically inaccurate and misleading.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H44O3

Molecular Weight

420.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-16,16-dideuterio-17-[(2R)-3,3-dideuterio-7-hydroxy-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-2,3,4,8,9,11,12,14,15,17-decahydro-1H-cyclopenta[a]phenanthren-7-one

InChI

InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-23,25,28-29H,5-14,16H2,1-4H3/t17?,18-,20+,21-,22+,23+,25+,26+,27-/m1/s1/i7D2,8D2

InChI Key

LFNAJBFFWWMSEW-AHVXBVAZSA-N

Isomeric SMILES

[2H]C1(C[C@H]2[C@H]3[C@H](CC[C@@]2([C@H]1[C@H](C)C([2H])([2H])CCC(C)CO)C)[C@]4(CC[C@@H](CC4=CC3=O)O)C)[2H]

Canonical SMILES

CC(CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)CO

Origin of Product

United States

Cellular and Molecular Mechanisms of 27 Hydroxy 7 Keto Cholesterol Action

Modulation of Intracellular Signaling Pathways

27-Hydroxycholesterol (B1664032) is a known agonist for the Liver X Receptor (LXR). rndsystems.comtocris.com LXR activation is a crucial pathway in response to cholesterol overload, and the 27-hydroxylation of cholesterol is an important step in this process. medchemexpress.comnih.gov Studies have shown that 27-HC can functionally activate LXR in coactivator association assays. nih.gov Both LXRα and LXRβ can be activated by oxysterols like 7-KC. nih.gov While 7-KC is considered a weak agonist for LXR, its presence can still influence LXR-mediated transcription. nih.gov

In addition to LXR, 27-HC also acts as a selective estrogen receptor (ER) modulator. rndsystems.comtocris.commedchemexpress.comnih.gov It can function as a partial agonist for estrogen receptors, influencing ER-mediated gene transcription. rndsystems.comtocris.com In certain breast cancer cell models, both 7-KC and 27-HC have demonstrated estrogenic effects. nih.govnih.gov For instance, in MCF-7 breast cancer cells, which have a high ERα/ERβ ratio, 7-KC has been shown to be a more potent activator of ERα than 27-HC in a yeast reporter assay. nih.gov The estrogenic activities of these oxysterols are considered crucial for some of their downstream effects in breast cancer cells. nih.govnih.gov

ReceptorInteracting OxysterolEffect
Liver X Receptor (LXR)27-HydroxycholesterolAgonist, activation in response to cholesterol overload rndsystems.comtocris.commedchemexpress.comnih.gov
Liver X Receptor (LXR)7-Ketocholesterol (B24107)Weak agonist, influences LXR-mediated transcription nih.gov
Estrogen Receptor (ER)27-HydroxycholesterolSelective modulator, partial agonist rndsystems.comtocris.commedchemexpress.comnih.gov
Estrogen Receptor α (ERα)7-KetocholesterolMore potent activator than 27-HC in some models nih.gov

Oxysterols such as 25-hydroxycholesterol (B127956) and 27-hydroxycholesterol are capable of suppressing the activity of Sterol Regulatory Element-Binding Protein-2 (SREBP-2). nih.gov SREBP-2 is a key transcription factor that controls the expression of genes involved in cholesterol biosynthesis and uptake. nih.gov Studies have shown that 27-HC exhibits a weaker effect on the suppression of SREBP-2 target gene expression compared to 25-HC. nih.gov The mechanism of this suppression involves the stabilization of Insulin-induced gene (Insig) proteins, which retain the SREBP-2 precursor in the endoplasmic reticulum, preventing its activation. nih.gov

Research has implicated 7-KC and 27-HC in the activation of kinase signaling pathways, particularly the PI3K/Akt/mTOR pathway. In breast cancer cells, the effects of 7-KC on doxorubicin (B1662922) sensitivity have been linked to the upregulation of P-glycoprotein in a manner dependent on both ERα and the mTOR pathway. nih.govnih.gov The reduction in doxorubicin accumulation mediated by 7-KC could be reversed by inhibitors of PI3K, Akt, and mTOR, highlighting the crucial role of this signaling cascade. nih.gov

Furthermore, studies in P388D1 monocyte/macrophage cells have shown that both 7-KC and 25-hydroxycholesterol can lead to a decrease in the total levels of Akt by promoting its degradation through the proteasome. nih.gov These oxysterols were found to increase the poly-ubiquitination of Akt, targeting it for degradation. nih.gov

PathwayActivating Oxysterol(s)Observed EffectCellular Context
PI3K/Akt/mTOR7-KetocholesterolUpregulation of P-glycoprotein, decreased doxorubicin sensitivity. nih.govnih.govMCF-7 breast cancer cells
PI3K/Akt/mTOR27-HydroxycholesterolImplicated in reduced doxorubicin sensitivity. nih.govMCF-7 breast cancer cells
Akt Degradation7-Ketocholesterol, 25-HydroxycholesterolEnhanced proteasomal degradation of Akt via poly-ubiquitination. nih.govP388D1 monocyte/macrophage cells

7-Ketocholesterol is known to induce potent inflammatory responses. nih.govresearchgate.net Studies have shown that 7KCh-induced inflammation is largely mediated through the Toll-like receptor 4 (TLR4). nih.govresearchgate.net The signaling appears to primarily utilize the TRIF/TRAM arm of the TLR4 pathway for the induction of most cytokines, while the MyD88/TIRAP side is more significantly involved in IL-1β induction. nih.govresearchgate.net

In human monocytic THP-1 cells, 7α-hydroxycholesterol has been shown to elicit the expression of IL-23 through a TLR6-mediated mechanism involving the PI3K/Akt and MAPK pathways. researchgate.net While not directly about 27-hydroxy-7-keto cholesterol, this highlights the potential for related oxysterols to engage inflammatory signaling. Furthermore, inhibition of NF-κB activity has been demonstrated to suppress 7KCh-induced inflammation, indicating its essential role in mediating the expression of inflammatory cytokines. researchgate.net

PathwayImplicated OxysterolKey Findings
TLR47-KetocholesterolMediates the majority of 7KCh-induced inflammation. nih.govresearchgate.net
NF-κB7-KetocholesterolEssential for mediating cytokine expression in response to 7KCh. researchgate.net
TLR6/PI3K/Akt/MAPK7α-HydroxycholesterolInduces IL-23 expression. researchgate.net

Impact on Cholesterol Homeostasis and Lipid Efflux

The activation of Liver X Receptors (LXRs) by oxysterols plays a significant role in cholesterol homeostasis by promoting cholesterol efflux. 27-hydroxycholesterol is an endogenous ligand for LXR, and its formation is a key pathway for LXR activation in response to cholesterol overload. nih.gov LXR activation leads to the increased expression of genes involved in cholesterol transport, such as ABCA1 and ABCG1, which facilitate the removal of excess cholesterol from cells. nih.gov

Suppression of De Novo Cholesterol Production

The regulation of cholesterol biosynthesis is a critical cellular function, and oxysterols are key players in this process. While 27-hydroxycholesterol (27-HC) is recognized as a potent inhibitor of cholesterol synthesis, its subsequent 7α-hydroxylation results in a complete loss of this down-regulatory activity. nih.gov In contrast, 7-ketocholesterol (7-KC), the direct precursor to 27-hydroxy-7-keto cholesterol, demonstrates a more complex and sometimes contradictory role. Instead of suppressing cholesterol production, some studies show that 7-KC can impair normal cholesterol metabolism and may even lead to an increase in intracellular cholesterol levels. nih.govnih.gov This suggests that the combined effects of the 7-keto and 27-hydroxy groups on the cholesterol backbone result in a nuanced modulation of cholesterol homeostasis that differs from that of its individual precursor molecules.

Influence on Squalene (B77637) Epoxidase Expression and Intracellular Cholesterol Accumulation

A key enzyme in the cholesterol biosynthesis pathway, squalene epoxidase (SQLE), has been identified as a target of 7-ketocholesterol (7-KC). Research conducted on human vascular smooth muscle cells and murine bone marrow-derived macrophages has shown that treatment with 7-KC leads to a dose-dependent increase in intracellular cholesterol levels. nih.gov This accumulation is directly linked to the upregulation of SQLE expression. nih.gov Notably, other oxysterols like 7α-hydroxycholesterol and 27-hydroxycholesterol did not produce the same effect, highlighting the specific action of the 7-keto group. nih.gov The 7-KC-induced increase in SQLE expression was also observed in the atherosclerotic plaques of apoE-deficient mice, suggesting a role in the pathology of atherosclerosis. nih.gov This mechanism indicates that 7-KC, and by extension its metabolite 27-hydroxy-7-keto cholesterol, can contribute to cholesterol accumulation within cells by enhancing its synthesis via SQLE.

Table 1: Effect of 7-Ketocholesterol on Squalene Epoxidase and Cholesterol Levels

Cell Type Treatment Effect on SQLE Expression Effect on Intracellular Cholesterol
Human Vascular Smooth Muscle Cells 7-Ketocholesterol (7K) Increased Increased (Dose-dependent)

Effects on Membrane Dynamics and Cellular Transport

The presence of oxysterols within cellular membranes can significantly alter their biophysical properties and affect the function of membrane-embedded proteins.

Modulation of P-glycoprotein Function and Drug Efflux

27-Hydroxy-7-keto cholesterol's precursor, 7-KC, has been shown to modulate the activity of P-glycoprotein (P-gp), a crucial ATP-binding cassette (ABC) transporter involved in multidrug resistance in cancer. nih.govnih.govoncotarget.com In estrogen receptor-positive (ERα+) breast cancer cell lines, such as MCF-7, 7-KC decreases the effectiveness of chemotherapeutic agents like doxorubicin. nih.govnih.gov It achieves this by stimulating the efflux function of P-gp, which actively pumps the drug out of the cell, thereby reducing its intracellular accumulation. nih.govoncotarget.com This effect is associated with an increase in both the mRNA and protein levels of P-glycoprotein and is dependent on the ERα and mTOR signaling pathways. nih.govnih.gov The ability of 7-KC to induce P-gp suggests that its metabolite, 27-hydroxy-7-keto cholesterol, may also play a role in chemotherapy resistance.

Alterations in Membrane Permeability and Signaling Molecule Modulation

The introduction of 7-ketocholesterol into lipid bilayers induces significant changes in membrane structure and dynamics. Molecular dynamics simulations have revealed that while both cholesterol and 7-KC can decrease the lateral area and inhibit the diffusion of lipids, they have opposing effects on lipid packing. nih.gov Specifically, 7-KC leads to a decrease in the ordering of lipid tails, which is contrary to the ordering effect of cholesterol. nih.gov This perturbation of the membrane's biophysical properties can affect the function of membrane-bound signaling proteins. For instance, the stimulatory effect of 7-KC on P-glycoprotein is mediated through the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, demonstrating a clear link between the oxysterol, membrane-associated signaling, and cellular function. nih.govnih.gov

Influence on Cell Proliferation and Differentiation Processes

The impact of oxysterols on cell fate is highly context-dependent, varying with cell type and concentration.

Role in Modulating Cell Growth and Apoptosis in Specific Cell Lines

Research has demonstrated that 7-ketocholesterol (7-KC) and 27-hydroxycholesterol (27-HC) exert complex effects on the growth and survival of cancer cell lines. nih.govnih.gov 7-KC exhibits a biphasic effect on cell proliferation; for example, in MCF-7 breast cancer cells, it stimulates growth at a concentration of 2.5 μM but induces cell death at concentrations of 10 μM and higher. nih.gov Similarly, 27-HC can stimulate growth at very low concentrations (0.1 μM) but decreases cell viability at higher concentrations (≥ 5 μM) by inducing apoptosis. nih.govnih.gov The cytotoxic effects of 27-HC have been observed in both ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells, suggesting a mechanism that may be independent of the estrogen receptor. nih.gov Given that 27-hydroxy-7-keto cholesterol combines the structural features of both 7-KC and 27-HC, it is plausible that it also possesses the ability to modulate cell proliferation and apoptosis in a dose-dependent and cell-type-specific manner.

Table 2: Biphasic Effects of Oxysterols on Breast Cancer Cell Lines

Compound Cell Line Low Concentration Effect High Concentration Effect
7-Ketocholesterol (7-KC) MCF-7 Stimulation (2.5 μM) Decreased Growth (≥ 10 μM)
7-Ketocholesterol (7-KC) T-47D Stimulation (5 μM) Decreased Growth (≥ 15 μM)

Effects on Osteoblast Differentiation and Osteoclastogenesis in In Vitro Models

The specific actions of 27-Hydroxy-7-keto Cholesterol on bone remodeling processes, including osteoblast differentiation and osteoclastogenesis, are not yet extensively detailed in scientific literature. This compound is recognized as a metabolite of 7-ketocholesterol (7-KC), formed through the enzymatic action of sterol 27-hydroxylase (CYP27A1). nih.govnih.govbioscientifica.com Research has demonstrated that CYP27A1 can efficiently metabolize 7-KC, initially forming 27-hydroxy-7-ketocholesterol (27OH-7K). nih.gov Given the limited direct research on 27-Hydroxy-7-keto Cholesterol's role in bone health, understanding the documented effects of its metabolic precursors, 7-ketocholesterol (7-KC) and 27-hydroxycholesterol (27-HC), on bone cells in vitro provides essential context.

Effects of Precursor 7-ketocholesterol (7-KC) on Bone Cells

7-ketocholesterol has been shown to exert significant, though sometimes seemingly contradictory, effects on bone cell differentiation and function in various in vitro models.

Osteoblast Differentiation: In studies using the MC3T3-E1 pre-osteoblastic cell line, 7-KC was found to inhibit osteogenic differentiation. nih.gov This was associated with a decrease in mineralization and the downregulation of key osteogenic marker proteins. nih.gov Conversely, research on human adipose tissue-derived mesenchymal stem cells (ATMSCs) indicated that 7-KC may favor osteogenic differentiation by increasing the expression of early osteogenic genes through the activation of the Wnt/β-catenin signaling pathway. mdpi.com

Osteoclastogenesis: Research indicates that 7-KC promotes the formation and activity of osteoclasts, the cells responsible for bone resorption. mdpi.com In receptor activator of nuclear factor kappa-Β ligand (RANKL)-stimulated osteoclasts, exposure to 7-KC led to an upregulation of micro-RNA-107-5p. mdpi.com This upregulation was linked to an increased number and surface area of osteoclasts and enhanced bone resorption activity by targeting and downregulating mitogen-activated protein kinase phosphatase-1 (MKP1). mdpi.com

Interactive Table: Summary of 7-ketocholesterol (7-KC) Effects on Bone Cells In Vitro

Cell Type Model Effect on Differentiation/Function Key Molecular Findings
Osteoblasts MC3T3-E1 cells Inhibition of osteogenic differentiation Downregulation of OPN and RUNX2 protein expression; decreased ALP staining and mineralization. nih.gov
Osteoblasts Adipose-Derived Mesenchymal Stem Cells (ATMSCs) Promotion of osteogenic differentiation Increased expression of early osteogenic markers (ALPL, RUNX2); activation of Wnt/β-catenin signaling. mdpi.comoncotarget.com
Osteoclasts RANKL-stimulated osteoclasts Promotion of osteoclast differentiation and activity Upregulation of miR-107-5p; downregulation of target MKP1. mdpi.com

Effects of Precursor 27-hydroxycholesterol (27-HC) on Bone Cells

27-hydroxycholesterol is identified as an endogenous selective estrogen receptor modulator (SERM) and has been consistently shown to negatively regulate bone homeostasis in vitro. nih.gov

Osteoblast Differentiation: Studies have demonstrated that 27-HC decreases osteoblast differentiation. nih.govnih.gov This action is mediated through its engagement with both estrogen receptors (ER) and liver X receptors (LXR). nih.govnih.gov By activating LXR in osteoblasts, 27-HC can lead to an increase in TNF-α and RANKL expression, which further inhibits osteoblast maturation and promotes an environment conducive to bone resorption. nih.gov

Interactive Table: Summary of 27-hydroxycholesterol (27-HC) Effects on Bone Cells In Vitro

Cell Type Model Effect on Differentiation/Function Key Molecular Findings
Osteoblasts Mouse primary calvarial (pre)osteoblasts Inhibition of osteoblast differentiation Mediated through Estrogen Receptors (ER) and Liver X Receptors (LXR). nih.gov
Osteoclasts General in vitro models Enhancement of osteoclastogenesis Mediated through ER and LXR, leading to increased bone resorption. nih.govnih.gov

While the individual actions of 7-KC and 27-HC on bone cells are being actively investigated, the precise role of their metabolic product, 27-Hydroxy-7-keto Cholesterol, remains an area for future research. The biological activity of this metabolite is not necessarily a simple combination of its precursors, and direct studies are required to elucidate its specific functions in bone metabolism.

Future Research Directions and Translational Perspectives Preclinical

Elucidating Novel Metabolic Enzymes and Pathways Affecting 27-Hydroxy-7-keto Cholesterol

27-Hydroxy-7-keto Cholesterol (7k,27-OHC) is primarily known as a metabolite of 7-ketocholesterol (B24107) (7KC), a common oxysterol formed during cholesterol autoxidation. bioscientifica.comhmdb.ca The initial and key step in the metabolism of 7KC is its hydroxylation at the 27th position, a reaction catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). bioscientifica.comnih.govaston.ac.uk This conversion of 7KC to 7k,27-OHC is considered a detoxification pathway, as it renders the molecule more water-soluble, facilitating its elimination. nih.govnih.gov

Future research will focus on identifying the subsequent metabolic fate of 7k,27-OHC. Preliminary evidence suggests several potential pathways:

Further Oxidation: In the retinal pigment epithelium, 7k,27-OHC can be further metabolized to 3β-hydroxy-5-cholesten-7-one-26-oic acid (7KC-27COOH), suggesting additional oxidative enzymes are involved. nih.gov

Reduction: It has been proposed that 7k,27-OHC can be reduced by reactive oxygen species to form 7β,27-dihydroxycholesterol (7β,27-DHC). stanford.edu Additionally, the enzyme hydroxysteroid 11-β dehydrogenase 1 (11β-HSD1) is known to reduce 7KC to 7β-hydroxycholesterol, and its potential action on 7k,27-OHC is an area for investigation. bioscientifica.comresearchgate.net Conversely, 11β-HSD2 oxidizes 7β-hydroxycholesterol to 7KC and could potentially act on related structures. bioscientifica.comresearchgate.net

Sulfation and Esterification: Other general oxysterol detoxification pathways include sulfation by sulfotransferases (like SULT2B1b) and esterification by acyl-coenzyme A:cholesterol acyltransferases (ACATs). nih.govaston.ac.uk Whether 7k,27-OHC is a substrate for these enzymes remains a critical question.

Elucidating these downstream pathways and the specific enzymes involved is crucial for a complete understanding of the lifecycle and biological role of this oxysterol.

Table 1: Key Enzymes in the Metabolism of 7-Ketocholesterol and its Derivatives

Enzyme Gene Function Potential Impact on 27-Hydroxy-7-keto Cholesterol
Sterol 27-hydroxylase CYP27A1 Catalyzes the conversion of 7-ketocholesterol to 27-Hydroxy-7-keto Cholesterol. bioscientifica.comnih.gov Primary enzyme for its formation.
11β-hydroxysteroid dehydrogenase type 1 HSD11B1 Reduces 7-ketocholesterol to 7β-hydroxycholesterol. researchgate.net May reduce 27-Hydroxy-7-keto Cholesterol.
11β-hydroxysteroid dehydrogenase type 2 HSD11B2 Oxidizes 7β-hydroxycholesterol to 7-ketocholesterol. researchgate.net Potential role in the broader pathway.
Cholesterol-7α-hydroxylase CYP7A1 Involved in the enzymatic formation of 7-ketocholesterol from 7-dehydrocholesterol. bioscientifica.comresearchgate.net Affects the level of the precursor molecule.
Acyl-coenzyme A:cholesterol acyltransferase ACAT/SOAT Esterifies oxysterols. nih.gov Potential detoxification pathway.

Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

To dissect the complex cellular and intercellular effects of 27-Hydroxy-7-keto Cholesterol, researchers are moving beyond traditional 2D cell cultures to more physiologically relevant models.

Organ-on-a-chip (OOC) and microfluidic technologies offer unprecedented opportunities to study the metabolism and effects of oxysterols in a dynamic, multi-cellular, and organ-level context. mdpi.comnih.gov These micro-physiological systems can replicate the complex microenvironments of organs like the liver, the primary site of cholesterol and oxysterol metabolism. nih.govfrontiersin.org

Liver-on-a-Chip: A "liver-on-a-chip" model, often containing human hepatocytes, can be used to study the metabolism of 27-Hydroxy-7-keto Cholesterol in real-time. nih.govnews-medical.net By perfusing the chip with this compound, researchers can monitor its conversion into downstream metabolites, providing insights into the enzymatic pathways within a functional liver unit. nih.gov These systems allow for precise control over flow rates and nutrient supply, mimicking physiological conditions more accurately than static cultures. nih.gov

Multi-Organ Chips: More advanced "human-on-a-chip" systems that connect multiple organ models (e.g., liver, gut, brain) can be used to investigate the systemic effects and inter-organ metabolism of 27-Hydroxy-7-keto Cholesterol. mdpi.com This is particularly relevant as oxysterols can cross the blood-brain barrier and have effects in multiple tissues. nih.gov

These technologies enable the study of tissue-tissue interfaces and the impact of mechanical forces, such as fluid shear stress, which are often crucial for maintaining cell function and differentiation. nih.govnih.gov

The biological effects of oxysterols often involve complex crosstalk between different cell types. Co-culture systems are essential tools for investigating this intercellular communication. nih.govmdpi.com

Hepatocyte and Immune Cell Co-cultures: To study inflammation, a known effect of oxysterols, co-cultures of hepatocytes (like HepG2 cells) and immune cells (like THP-1 macrophages) can be employed. researchgate.net Introducing 27-Hydroxy-7-keto Cholesterol to such a system could reveal how it modulates the inflammatory response through paracrine signaling between these cell types. nih.govresearchgate.net

Adipocyte and Macrophage Co-cultures: In the context of metabolic diseases, co-cultures of adipocytes and macrophages are used to model the interactions within adipose tissue. mdpi.com These models can elucidate how 27-Hydroxy-7-keto Cholesterol affects energy homeostasis, inflammation, and insulin (B600854) sensitivity through the secreted factors, or "adipokines," exchanged between fat cells and resident immune cells. nih.govmdpi.com

These systems, particularly when using trans-well inserts, allow researchers to distinguish between effects mediated by direct cell-to-cell contact and those mediated by secreted soluble factors. nih.govmdpi.com

Development of Preclinical Modulators Targeting 27-Hydroxy-7-keto Cholesterol Metabolism

A key translational goal is to develop molecules that can modulate the metabolic pathways of 27-Hydroxy-7-keto Cholesterol, either to reduce the production of toxic precursors or to enhance its detoxification.

Targeting the enzymes involved in oxysterol metabolism is a promising strategy. Since CYP27A1 is the primary enzyme responsible for generating 27-Hydroxy-7-keto Cholesterol from 7-ketocholesterol, its inhibition is a major area of focus. bioscientifica.comnih.gov By inhibiting CYP27A1, researchers can study the consequences of reduced 7k,27-OHC levels and potentially increased levels of its precursor, 7KC.

Several inhibitors of CYP27A1 have been identified:

Classic Inhibitors: Cyclosporin A has been shown to ablate the production of metabolites from 7KC in HepG2 cells. nih.gov

Novel Selective Inhibitors: Compounds like GW273297X and GI268267X have been identified as selective inhibitors of CYP27A1, effectively reducing the production of 27-hydroxy-7-ketocholesterol in both whole-cell and mitochondrial preparations. nih.gov

Repurposed Pharmaceuticals: A screen of existing drugs found that several antihypertensive medications of the 1,4-dihydropyridine (B1200194) class, such as felodipine, nicardipine, and nilvadipine, act as potent inhibitors of CYP27A1. nih.gov Administration of these drugs to mice resulted in reduced plasma levels of 27-hydroxycholesterol (B1664032), the product of CYP27A1 acting on cholesterol. nih.gov

Table 2: Preclinical Inhibitors of CYP27A1

Inhibitor Class / Type Mechanistic Effect in Research Models
Cyclosporin A Immunosuppressant Ablates production of water-soluble metabolites from 7-ketocholesterol in HepG2 cells. nih.gov
GW273297X Novel Selective Inhibitor Decreases the production of 27-Hydroxy-7-keto Cholesterol in mitochondrial preparations. nih.gov
GI268267X Novel Selective Inhibitor Ablates the production of water-soluble metabolites from 7-ketocholesterol in cells. nih.gov
Felodipine 1,4-dihydropyridine / Antihypertensive Inhibits CYP27A1 activity in vitro and reduces plasma 27-hydroxycholesterol in vivo. nih.gov

Another research avenue focuses on identifying compounds that can counteract the cytotoxic effects associated with oxysterols, particularly the precursor 7KC, which is known to induce oxidative stress and inflammation. bioscientifica.commdpi.com

Natural Compounds: Dietary phytochemicals, including polyphenols (like epigallocatechin gallate and luteolin) and carotenoids, are being investigated for their ability to protect against oxysterol-induced damage. nih.govmdpi.com These compounds often possess antioxidant and anti-inflammatory properties that can mitigate the cellular stress caused by high levels of oxysterols. nih.gov Natural fatty acids are also being studied as a basis for designing molecules that can neutralize 7KC by esterifying it. nih.gov

Synthetic Molecules: Semi-synthetic oxysterols, such as Oxy210, have been developed with the aim of having more targeted biological activities. nih.gov The development of synthetic molecules that can specifically enhance the detoxification pathways of 7KC and 7k,27-OHC or block their downstream signaling is a significant goal for future therapeutic development.

Table 3: Compounds Mentioned in This Article

Compound Name Abbreviation / Synonym
27-Hydroxy-7-keto Cholesterol 7k,27-OHC; 3β,27-dihydroxy-5-cholesten-7-one
27-Hydroxy-7-keto Cholesterol-d4 -
7-Ketocholesterol 7KC; 7-oxocholesterol
7β-Hydroxycholesterol 7β-OHC
7β,27-Dihydroxycholesterol 7β,27-DHC
3β-hydroxy-5-cholesten-7-one-26-oic acid 7KC-27COOH
7-dehydrocholesterol 7DHC
Cholesterol -
Cyclosporin A -
GW273297X -
GI268267X -
Felodipine -
Nicardipine -
Nilvadipine -
Epigallocatechin gallate EGCG
Luteolin -

Systems Biology Approaches to Integrate Oxysterol Metabolism with Cellular Networks

Systems biology provides a powerful framework for understanding the multifaceted roles of oxysterols by moving beyond the study of individual components to a holistic view of interconnected biological networks. researchcorridor.org This approach integrates diverse, high-throughput "omics" data—including genomics, transcriptomics, proteomics, and metabolomics—to construct comprehensive models of cellular processes. diva-portal.org By applying this to oxysterol research, scientists can decipher the complex interplay between oxysterol metabolism and broader cellular networks, revealing how these lipid molecules influence health and disease. researchcorridor.orgdiva-portal.org

Oxysterols, which are oxidized derivatives of cholesterol, are not merely metabolic byproducts but are also potent signaling molecules that regulate gene expression, particularly in lipid metabolism. nih.govnih.gov They exert their effects by binding to various cellular effectors, including nuclear receptors like Liver X Receptors (LXRs) and Retinoic acid receptor-related orphan receptors (RORs), as well as other proteins such as the insulin-induced gene (Insig) family. nih.gov

A systems biology approach allows for the mapping of these intricate interactions on a large scale. researchgate.net For instance, by combining transcriptomic data with metabolomic profiles of oxysterols, researchers can build gene regulatory networks that illustrate how specific oxysterols modulate the expression of entire suites of genes. researchcorridor.org This is crucial for understanding the context-dependent functions of oxysterols, such as the role of 27-hydroxycholesterol (27-HC) as a selective estrogen receptor (ER) modulator, which can influence the progression of hormone-dependent cancers. researchgate.netnih.gov

The power of systems biology lies in its ability to model the dynamic nature of these networks and predict emergent properties that are not apparent from studying single molecules in isolation. researchcorridor.org This integrated perspective is essential for elucidating the complex contribution of oxysterols to the pathophysiology of diseases like atherosclerosis, neurodegenerative disorders, and cancer, paving the way for the identification of novel therapeutic targets within these complex networks. diva-portal.orgnih.gov

Table 1: Integration of "Omics" Data in Oxysterol Systems Biology

Data Type Information Provided Relevance to Oxysterol Research
Genomics Identifies genetic variations (e.g., SNPs) in enzymes and receptors involved in oxysterol pathways. Links genetic predispositions to altered oxysterol metabolism and disease susceptibility.
Transcriptomics Measures the expression levels of thousands of genes simultaneously (mRNA). Reveals how oxysterols like 27-HC act as signaling molecules to regulate gene networks via LXR, ER, and other transcription factors. nih.govresearchgate.net
Proteomics Quantifies the abundance and post-translational modifications of proteins. Identifies the protein effectors (receptors, enzymes, binding proteins) that interact with oxysterols and execute their functions. researchcorridor.org

| Metabolomics | Profiles the levels of numerous small molecules, including a wide range of oxysterols and related lipids. diva-portal.org | Provides a direct readout of the state of oxysterol metabolism and its downstream consequences. |

Refined Applications of Stable Isotope Tracing in Translational Oxysterol Research

Stable isotope tracing has become an indispensable tool in metabolic research, offering a dynamic and precise method to track the flow of molecules through complex biochemical pathways. nih.govnih.gov Unlike radioactive isotopes, stable isotopes (such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N)) are non-radioactive and safe for use in a wide range of preclinical studies. maastrichtuniversity.nlyoutube.com This technique involves introducing a labeled compound (a tracer) into a biological system and using mass spectrometry to detect the tracer and its downstream metabolites, providing unparalleled insight into metabolic fluxes. nih.govmaastrichtuniversity.nl

In the context of oxysterol research, deuterated compounds such as This compound serve as powerful tracers. The "-d4" designation signifies that four hydrogen atoms in the molecule have been replaced by deuterium, a heavy isotope of hydrogen. youtube.comclearsynth.com This subtle increase in mass makes the molecule chemically and biologically identical to its unlabeled counterpart but allows it to be distinguished and tracked by a mass spectrometer. youtube.com

The application of tracers like This compound represents a refinement in translational oxysterol research. Traditional methods often measure static concentrations of metabolites, which can be misleading. In contrast, stable isotope tracing allows researchers to measure the kinetics of metabolic pathways—the rates of synthesis, catabolism, and interconversion of oxysterols. nih.gov For example, by introducing this tracer into a cell culture or animal model, scientists can precisely follow its metabolic fate, determining whether it is further oxidized, esterified, or transported out of the cell. nih.govnih.gov

This dynamic information is critical for understanding how oxysterol metabolism is dysregulated in disease. It can reveal metabolic bottlenecks, such as the reduced activity of an enzyme like sterol 27-hydroxylase (CYP27A1) in certain conditions, which can lead to the accumulation of specific oxysterols like 7-ketocholesterol. nih.gov By providing quantitative data on metabolic pathway activity, stable isotope tracing helps to validate the functional significance of the networks identified through systems biology approaches and is crucial for evaluating the efficacy of therapeutic interventions aimed at modulating these pathways. nih.govyoutube.com

Table 2: Characteristics and Application of this compound

Property Description
Chemical Formula C₂₇H₄₀D₄O₃ clearsynth.com
Molecular Weight ~420.66 g/mol clearsynth.com
Isotopic Label Deuterium (d4)
Detection Method Mass Spectrometry maastrichtuniversity.nl
Research Application Serves as an internal standard or a tracer in metabolic studies to investigate the kinetics of oxysterol pathways. nih.govnih.gov

| Translational Value | Enables precise measurement of metabolic fluxes in preclinical models, offering insights into disease mechanisms and the effects of potential therapies. nih.gov |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.